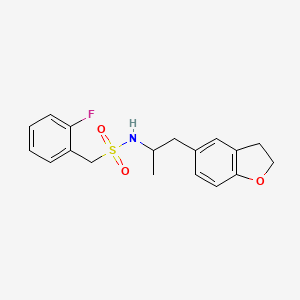
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Structural Features
The compound is characterized by the following key features:
- Benzofuran Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Sulfonamide Group : Commonly associated with antibacterial activity and potential interactions with various biological targets.
- Propan-2-yl Substituent : May influence the compound's lipophilicity and ability to penetrate biological membranes.
| Structural Component | Description |
|---|---|
| Benzofuran | Potential anticancer and anti-inflammatory effects |
| Sulfonamide | Antibacterial properties and enzyme inhibition |
| Propan-2-yl | Enhances lipophilicity and bioavailability |
Anticancer Properties
Research on related benzofuran derivatives indicates potential anticancer activities. For instance, studies have shown that certain 2,3-dihydrobenzofuran derivatives exhibit selective agonism at cannabinoid receptor 2 (CB2), which is implicated in cancer cell proliferation and apoptosis regulation . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide.
Anti-inflammatory Effects
The presence of the benzofuran moiety is also linked to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that our compound may possess similar therapeutic potential.
The proposed mechanism of action for compounds with similar structures involves:
- Enzyme Inhibition : Sulfonamides often inhibit enzymes such as carbonic anhydrase or various proteases.
- Receptor Modulation : The benzofuran component may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Apoptosis Induction : Compounds exhibiting anticancer properties often induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Case Studies and Related Research
Several studies provide context for understanding the biological activity of compounds related to this compound:
- Study on CB2 Agonists : A series of 2,3-dihydrobenzofuran derivatives showed selective agonism at CB2 receptors, leading to apoptosis in cancer cells . This indicates a pathway that could be explored for our compound.
- Inhibition of Tumor Growth : Research has highlighted compounds that disrupt cellular signaling pathways related to tumor growth, showing IC50 values ranging from 0.20–16.79 μM against various cancer lines . Such findings suggest that our compound could be tested for similar efficacy.
- Anti-inflammatory Activity : Benzofuran derivatives have been shown to reduce inflammatory markers in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
特性
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRXKFJLGIFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














